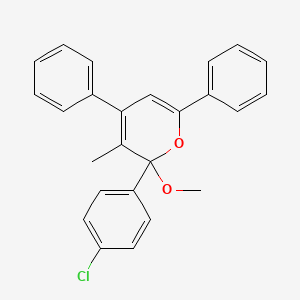
2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran is a synthetic organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and two phenyl groups attached to the pyran ring
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This chalcone is then subjected to cyclization using an acid catalyst to form the pyran ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising compound for medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran include other pyran derivatives with different substituents on the aromatic rings. For example:
2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran: This compound has a bromine atom instead of a chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
2-(4-Methoxyphenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran: The presence of a methoxy group on the phenyl ring can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
79888-90-7 |
|---|---|
Fórmula molecular |
C25H21ClO2 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-methoxy-3-methyl-4,6-diphenylpyran |
InChI |
InChI=1S/C25H21ClO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-11-7-4-8-12-20)28-25(18,27-2)21-13-15-22(26)16-14-21/h3-17H,1-2H3 |
Clave InChI |
ZFSSNVZFWSEIAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(OC1(C2=CC=C(C=C2)Cl)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
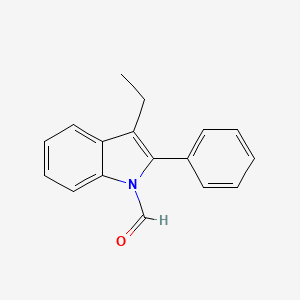
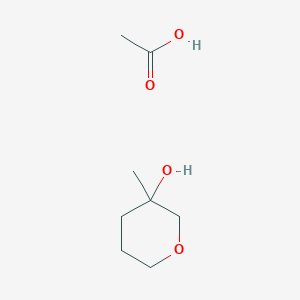
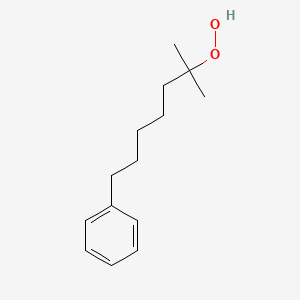
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
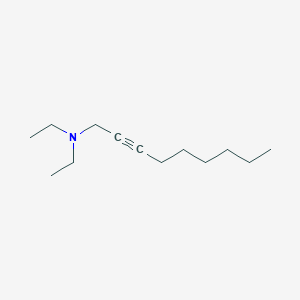
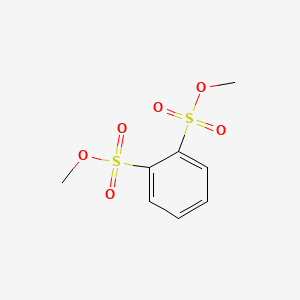

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
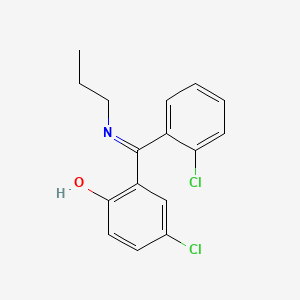
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
